2-Fluoro-6-methylpyridine-4-carbonitrile
Overview
Description
“2-Fluoro-6-methylpyridine-4-carbonitrile” is a chemical compound with the molecular formula C7H5FN2 . It is also known as "4-Pyridinecarbonitrile, 2-fluoro-6-methyl-" .
Physical And Chemical Properties Analysis
The boiling point of “2-Fluoro-6-methylpyridine-4-carbonitrile” is predicted to be 221.9±35.0 °C and the density is predicted to be 1.19±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
2-Fluoro-6-methylpyridine-4-carbonitrile is a compound of interest in synthetic chemistry due to its potential as an intermediate in the synthesis of various organic compounds. Although the direct applications of this specific compound in research are not highlighted in the literature, closely related compounds have been studied for their synthesis, structural characteristics, and applications in creating complex organic molecules.
For instance, the synthesis and structural analysis of derivatives of pyridine carbonitriles have been extensively studied. One study focused on the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, detailing the novel protocol used for its synthesis and the analysis of its structural features using IR, NMR, and electronic spectroscopy (Jukić et al., 2010). This work emphasizes the importance of understanding the structural properties of pyridine derivatives for their application in further synthetic chemistry endeavors.
Application in Medicinal Chemistry
The derivatives of pyridine carbonitriles, similar in structure to 2-Fluoro-6-methylpyridine-4-carbonitrile, have found applications in medicinal chemistry. For example, 4-Fluoropyrrolidine derivatives are significant in the synthesis of dipeptidyl peptidase IV inhibitors, showcasing the utility of fluorinated pyridine derivatives in drug development (Singh & Umemoto, 2011). This highlights the potential utility of 2-Fluoro-6-methylpyridine-4-carbonitrile in the synthesis of biologically active compounds.
Non-Linear Optical Properties
Another interesting aspect of research involving pyridine carbonitriles is the study of their non-linear optical properties. The detailed investigation of the photophysical properties of related compounds, such as 6-Amino-2-methylpyridine-3-carbonitrile, using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), sheds light on the potential application of these compounds in non-linear optics (Sakthi et al., 2017). Such studies suggest the broader applicability of 2-Fluoro-6-methylpyridine-4-carbonitrile derivatives in materials science and engineering.
Corrosion Inhibition
Research into pyridine derivatives has also explored their use as corrosion inhibitors, indicating the versatility of these compounds in industrial applications. A study on pyrazolo[3,4-b]pyridines, synthesized using ultrasonic irradiation, investigated their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Dandia et al., 2013). This demonstrates the potential for 2-Fluoro-6-methylpyridine-4-carbonitrile and its derivatives in addressing corrosion, a significant issue in industrial processes.
properties
IUPAC Name |
2-fluoro-6-methylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSSKFJMJLYLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methylpyridine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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